molecular formula C28H22O3 B154452 Diphenylacetic anhydride CAS No. 1760-46-9

Diphenylacetic anhydride

Cat. No.: B154452
CAS No.: 1760-46-9
M. Wt: 406.5 g/mol
InChI Key: YZMRCMTTYLBDPD-UHFFFAOYSA-N
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Description

Diphenylacetic anhydride is an organic compound with the chemical formula C28H22O3. It is a derivative of diphenylacetic acid and is characterized by its crystalline solid form. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Mechanism of Action

Target of Action

Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.

Mode of Action

It’s known that anhydrides generally react with water to form carboxylic acids This suggests that this compound might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B

Biochemical Pathways

Diphenylacetic acid, the hydrolysis product of this compound, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylacetic anhydride can be synthesized through the reaction of diphenylacetic acid with acetic anhydride in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: Diphenylacetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diphenylacetic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity as an anhydride, making it a valuable reagent in organic synthesis. Its ability to form esters and amides under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2,2-diphenylacetyl) 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMRCMTTYLBDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075127
Record name Diphenylacetic acid anhydride
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1760-46-9
Record name Diphenylacetic acid anhydride
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Record name Diphenylacetic anhydride
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Record name Diphenylacetic acid anhydride
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Record name Diphenylacetic Anhydride
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Record name DIPHENYLACETIC ACID ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.

Q2: Can you provide an example of a reaction where this compound plays a crucial role and explain the underlying mechanism?

A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, this compound is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with this compound. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.

Q3: Has this compound been studied in the context of photochemical transformations?

A3: While not directly involved in photochemical transformations, this compound appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, this compound is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of this compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.

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